molecular formula C9H4F4N2O B13345614 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B13345614
M. Wt: 232.13 g/mol
InChI Key: QRCNBTQUYCQPSI-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a fluorinated phenyl ring and an oxadiazole ring, which contribute to its unique chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorinated phenyl ring and an oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4F4N2O/c10-5-1-2-6(8-14-4-16-15-8)7(3-5)9(11,12)13/h1-4H

InChI Key

QRCNBTQUYCQPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=NOC=N2

Origin of Product

United States

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